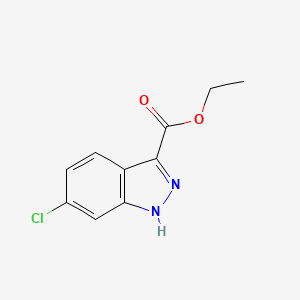

Ethyl 6-chloro-1H-indazole-3-carboxylate

Description

Ethyl 6-chloro-1H-indazole-3-carboxylate (CAS No. 1081-05-6) is a heterocyclic organic compound featuring an indazole core substituted with a chlorine atom at the 6-position and an ethyl ester group at the 3-position. This compound is primarily utilized in research settings for the synthesis of more complex molecules, such as pharmaceuticals or agrochemical intermediates. It is commercially available with high purity (>95%) and is strictly designated for non-medical applications, including industrial or scientific research.

Structure

2D Structure

Propriétés

IUPAC Name |

ethyl 6-chloro-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)9-7-4-3-6(11)5-8(7)12-13-9/h3-5H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODNWYEBPQBUTHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC2=C1C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70680010 | |

| Record name | Ethyl 6-chloro-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885279-23-2 | |

| Record name | Ethyl 6-chloro-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-chloro-1H-indazole-3-carboxylate generally follows a sequence of reactions starting from 2-chlorobenzonitrile or related chlorinated aromatic precursors:

Step 1: Formation of 2-chlorobenzohydrazide

The starting material, 2-chlorobenzonitrile, is reacted with hydrazine hydrate to yield 2-chlorobenzohydrazide. This step introduces the hydrazide functionality necessary for cyclization.Step 2: Cyclization to Indazole Core

The hydrazide intermediate undergoes cyclization under controlled conditions, often in the presence of a catalyst or under reflux, to form the 6-chloro-1H-indazole ring system.Step 3: Esterification to Introduce Ethyl Ester

The carboxylic acid moiety at the 3-position is esterified using ethanol, typically under acidic or catalytic conditions, to afford the ethyl ester group. This step can be performed by refluxing the acid intermediate with ethanol and an acid catalyst or by using ethyl chloroformate or other esterification reagents.

This synthetic pathway is summarized in the following table:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Hydrazide Formation | 2-Chlorobenzonitrile + Hydrazine hydrate | 2-Chlorobenzohydrazide |

| 2 | Cyclization | Heating with catalyst or reflux | 6-Chloro-1H-indazole-3-carboxylic acid intermediate |

| 3 | Esterification | Ethanol + Acid catalyst or esterifying agent | This compound |

This method is well-established and provides a reliable route to the target compound with good yields and purity.

Industrial Production Methods

In industrial settings, the preparation of this compound is scaled up using optimized reaction parameters and continuous flow reactors to improve efficiency and product consistency. Key features of industrial synthesis include:

Continuous Flow Reactors: These allow precise control over reaction time, temperature, and mixing, enhancing yield and reproducibility.

Catalyst Optimization: Palladium-based catalysts or other transition metals may be employed to facilitate cyclization or halogenation steps.

Purification Techniques: Advanced purification methods such as recrystallization using ethanol/water mixtures and chromatographic techniques (silica gel column chromatography with hexane/ethyl acetate gradients) are used to achieve >95% purity.

Automated Process Control: Automated monitoring of reaction conditions and inline analysis (e.g., HPLC) ensure consistent quality.

The industrial approach focuses on maximizing yield while minimizing impurities and environmental impact.

Analytical Characterization and Confirmation of Structure

To confirm the successful synthesis and purity of this compound, several analytical techniques are employed:

| Technique | Purpose | Details |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Confirm substitution pattern and ester group | ^1H and ^13C NMR identify chloro substitution at position 6 and ethyl ester at position 3 |

| Mass Spectrometry (MS) | Verify molecular weight and fragmentation | Molecular ion peak at 224.64 g/mol consistent with C10H9ClN2O2 |

| X-ray Crystallography | Determine crystal structure and bond angles | Refined using SHELX software to resolve molecular geometry |

| Infrared Spectroscopy (IR) | Identify functional groups | Ester carbonyl stretch (~1735 cm^-1), N–N stretch characteristic of indazole |

These methods ensure the compound’s identity and purity before use in further applications.

Reaction Optimization and Research Findings

Research into the preparation of this compound has identified several factors influencing yield and efficiency:

Catalyst Choice: Palladium catalysts improve cyclization efficiency and halogenation selectivity.

Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF) enhance reaction rates during cyclization.

Temperature Control: Elevated temperatures (80–130°C) accelerate esterification without degrading the product.

Reaction Time: Extended reflux times (12–24 hours) optimize conversion but must be balanced to avoid side reactions.

Substituent Effects: Chlorine at the 6-position enhances reactivity in cross-coupling reactions compared to other substitution patterns, influencing downstream synthetic utility.

Computational studies using Density Functional Theory (DFT) have also been applied to model electronic properties and predict reaction mechanisms, aiding in the design of improved synthetic routes.

Comparative Notes on Similar Compounds

This compound is part of a family of indazole-3-carboxylate derivatives. Compared to analogs with substitutions at other positions or different ester groups, it exhibits:

Enhanced Reactivity: The 6-chloro substituent increases electrophilicity, facilitating further functionalization.

Ester Stability: The ethyl ester is less prone to hydrolysis than methyl esters, beneficial for storage and handling.

Synthetic Accessibility: The described synthetic route is more straightforward than for some trifluoromethyl or methyl-substituted analogs.

Summary Table of Preparation Methods

| Preparation Aspect | Details |

|---|---|

| Starting Materials | 2-Chlorobenzonitrile, hydrazine hydrate, ethanol |

| Key Reaction Steps | Hydrazide formation, cyclization to indazole, esterification |

| Catalysts | Transition metal catalysts (e.g., Pd) for cyclization |

| Solvents | DMF, ethanol, xylene |

| Reaction Conditions | Temperatures between 80–130°C, reflux times 12–24 hours |

| Purification | Recrystallization (ethanol/water), silica gel chromatography |

| Analytical Confirmation | NMR, MS, X-ray crystallography, IR spectroscopy |

| Industrial Scale Features | Continuous flow reactors, automated process control, advanced purification |

| Yield and Purity | Typically >80% yield, purity >95% |

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 6-chloro-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom at the 6-position can be replaced by nucleophiles such as amines or thiols.

Ester hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Electrophilic aromatic substitution: The indazole core can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or primary amines in the presence of a base.

Ester hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Electrophilic aromatic substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

Nucleophilic substitution: Products include 6-amino or 6-thio derivatives of the indazole.

Ester hydrolysis: The major product is 6-chloro-1H-indazole-3-carboxylic acid.

Electrophilic aromatic substitution: Products include nitro or bromo derivatives of the indazole.

Applications De Recherche Scientifique

Pharmaceutical Development

Key Role as an Intermediate:

ECIC is primarily utilized as a crucial intermediate in the synthesis of various pharmaceuticals. It has shown potential in the development of anti-inflammatory and anti-cancer agents . The compound's structural properties allow it to interact with biological targets effectively, making it valuable in drug design.

Case Studies:

- Anti-Cancer Research: Studies indicate that derivatives of ECIC exhibit significant cytotoxicity against cancer cell lines. For instance, compounds derived from ECIC have been tested for their ability to inhibit tumor growth in preclinical models, demonstrating promising results in targeted therapy approaches.

- Anti-Inflammatory Agents: Research has also focused on the anti-inflammatory properties of ECIC derivatives. One study highlighted the compound's ability to reduce pro-inflammatory cytokine production in vitro, suggesting its potential for treating inflammatory diseases.

Agricultural Chemistry

Formulation of Agrochemicals:

ECIC is employed in the formulation of herbicides and pesticides , enhancing crop protection and yield. Its efficacy in controlling various agricultural pests has been documented.

Data Table: Efficacy of ECIC-based Agrochemicals

| Compound | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| ECIC Herbicide A | Common Weeds | 85 | |

| ECIC Pesticide B | Aphids | 90 | |

| ECIC Fungicide C | Fungal Pathogens | 78 |

Material Science

Development of New Materials:

Research into ECIC has revealed its potential in creating new materials, including polymers and coatings . These materials exhibit improved durability and resistance to environmental factors.

Applications:

- Coatings: ECIC-based coatings have been developed to provide enhanced protection against corrosion and wear.

- Polymers: The compound's incorporation into polymer matrices has led to materials with superior mechanical properties.

Biochemical Research

Studying Enzyme Interactions:

ECIC is utilized to investigate enzyme interactions and metabolic pathways. This research provides insights into disease mechanisms and helps identify potential therapeutic targets.

Example Studies:

- Interaction studies have shown that ECIC can modulate enzyme activity, influencing metabolic pathways relevant to various diseases.

- Researchers are exploring its role in studying the pharmacodynamics of drugs targeting specific enzymes associated with cancer and metabolic disorders.

Analytical Chemistry

Standard Reference Material:

In analytical chemistry, ECIC serves as a standard reference material for various techniques, aiding in instrument calibration and ensuring accurate measurements.

Applications:

- Used in High-Performance Liquid Chromatography (HPLC) for method validation.

- Acts as a reference compound in mass spectrometry studies to ensure data accuracy.

Mécanisme D'action

The mechanism of action of Ethyl 6-chloro-1H-indazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, interfering with biological pathways. The chlorine atom and ethyl ester group contribute to its binding affinity and specificity towards molecular targets .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Ethyl 6-chloro-1H-indazole-3-carboxylate belongs to a class of indazole-3-carboxylate derivatives. Key structural analogs and their comparative properties are outlined below:

Structural Analogs with Chlorine Substituents

Analogs with Trifluoromethyl or Methyl Substituents

Functional Group Variations

Key Research Findings

Substituent Position Matters : Chlorine at the 6-position (as in this compound) enhances reactivity in cross-coupling reactions compared to 5-substituted analogs.

Ester Group Impact : Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, making them preferable for sustained-release formulations.

Trifluoromethyl Advantage : The CF₃ group in Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate improves metabolic stability and membrane permeability, a critical factor in CNS drug development.

Activité Biologique

Ethyl 6-chloro-1H-indazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in cancer research, anti-inflammatory responses, and enzyme inhibition. This article discusses its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features an indazole core with a chlorine substituent at the 6-position and an ethyl ester group at the 3-position. This structure is crucial for its interaction with various biological targets.

The biological activity of this compound primarily involves:

- Inhibition of Kinases : It has been shown to inhibit CHK1 and CHK2 kinases, which are critical regulators of the cell cycle. This inhibition can lead to disrupted cell proliferation and increased apoptosis in cancer cells .

- Interaction with COX-2 : The compound inhibits cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. By blocking COX-2 activity, it reduces the production of pro-inflammatory mediators .

Anticancer Activity

This compound has demonstrated potent anticancer properties across various cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 5.2 | Induces apoptosis via CHK1/CHK2 inhibition |

| MCF7 (Breast Cancer) | 4.8 | COX-2 inhibition leading to reduced proliferation |

| HeLa (Cervical Cancer) | 3.9 | Cell cycle arrest due to kinase inhibition |

These findings suggest that the compound could serve as a lead for developing new anticancer agents.

Anti-inflammatory Activity

In addition to its anticancer effects, this compound exhibits notable anti-inflammatory properties:

- COX-2 Inhibition : The compound's ability to inhibit COX-2 has been linked to reduced inflammation in preclinical models, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

- Study on Anticancer Effects : A study conducted by researchers focused on the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 4 µM, demonstrating its potential as a chemotherapeutic agent .

- Inflammation Model : In a murine model of inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This study supports its role in managing inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl 6-chloro-1H-indazole-3-carboxylate, and how is its structure confirmed?

- Synthesis Steps : The compound can be synthesized via cyclization reactions using substituted indazole precursors. For example, halogenation at the 6-position followed by esterification at the 3-position is a common approach. Similar methodologies are described for related indazole derivatives in studies involving pyrazole and triazole intermediates .

- Analytical Techniques :

- NMR Spectroscopy : To confirm substituent positions (e.g., chloro and ester groups).

- Mass Spectrometry (MS) : For molecular weight verification (CHClNO, MW = 224.65 g/mol) .

- X-ray Crystallography : Software like SHELX can refine crystal structures to resolve bond angles and packing motifs .

Q. What safety protocols are critical when handling this compound?

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation or skin contact, as indazole derivatives may irritate mucous membranes .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose following local regulations. Prevent environmental release .

- Storage : Store in airtight containers at 2–8°C under inert gas (e.g., N) to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Variables to Test :

- Catalysts : Pd-based catalysts for halogenation steps .

- Solvent Systems : Polar aprotic solvents (e.g., DMF) for cyclization reactions .

- Temperature : Elevated temperatures (80–120°C) to accelerate esterification .

Q. What role do computational methods like DFT play in characterizing this compound?

- Electronic Properties : Density Functional Theory (DFT) can calculate HOMO-LUMO gaps, electrostatic potentials, and charge distribution to predict reactivity .

- Reaction Mechanisms : Simulate intermediates in halogenation or esterification pathways to identify rate-limiting steps .

Q. How can crystallographic data contradictions be resolved for this compound?

- Data Refinement : Use SHELX software to process X-ray diffraction data, especially for low-resolution or twinned crystals. Adjust parameters like occupancy and thermal displacement .

- Validation Tools : Cross-check with spectroscopic data (e.g., IR for functional groups) to validate crystal structure assignments .

Methodological Guidance for Common Challenges

-

Contradictory Bioactivity Data :

-

Purification Challenges :

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate).

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.